molecular formula C12H15N5O2 B251273 N-(2-ethyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide

N-(2-ethyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B251273
M. Wt: 261.28 g/mol
InChI Key: FJCFMCPZKBXFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide, commonly known as etazolate, is a chemical compound that has been widely studied for its potential therapeutic effects. Etazolate is a non-benzodiazepine anxiolytic drug that has been shown to have anti-inflammatory, neuroprotective, and memory-enhancing properties. In

Mechanism of Action

The exact mechanism of action of etazolate is not fully understood. However, it is believed that etazolate acts as a positive allosteric modulator of GABA-A receptors, which are responsible for the inhibitory effects of the neurotransmitter GABA. By enhancing the activity of GABA-A receptors, etazolate may increase the inhibitory tone in the brain, leading to anxiolytic and sedative effects.
Biochemical and Physiological Effects
Etazolate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the brain and peripheral tissues. Etazolate has also been shown to reduce oxidative stress and apoptosis in neuronal cells, leading to neuroprotective effects. Moreover, etazolate has been shown to enhance the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, leading to memory-enhancing effects.

Advantages and Limitations for Lab Experiments

Etazolate has several advantages for lab experiments. It has a relatively low toxicity profile and is well-tolerated in animal models. Moreover, it has a relatively long half-life, allowing for prolonged effects in animal models. However, etazolate has some limitations for lab experiments. It is not water-soluble, making it difficult to administer in aqueous solutions. Moreover, it has a relatively low bioavailability, making it difficult to achieve therapeutic effects at low doses.

Future Directions

Etazolate has several potential future directions for research. It has been shown to have potential therapeutic effects in various medical conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Moreover, etazolate has been shown to have potential applications in the treatment of anxiety disorders and depression. Future research should focus on further elucidating the mechanism of action of etazolate and identifying potential drug targets. Moreover, future research should focus on developing more effective formulations and delivery methods for etazolate.

Synthesis Methods

Etazolate is synthesized by reacting 2-chloro-N-(2-ethyl-2H-tetrazol-5-yl)acetamide with 3-methylphenol in the presence of a base. The reaction yields etazolate as a white crystalline solid with a melting point of 174-176°C.

Scientific Research Applications

Etazolate has been extensively studied for its potential therapeutic effects in various medical conditions. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Etazolate has also been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. Moreover, etazolate has been shown to enhance memory and learning in animal models.

Properties

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C12H15N5O2/c1-3-17-15-12(14-16-17)13-11(18)8-19-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,13,15,18)

InChI Key

FJCFMCPZKBXFDP-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)COC2=CC=CC(=C2)C

Canonical SMILES

CCN1N=C(N=N1)NC(=O)COC2=CC=CC(=C2)C

Origin of Product

United States

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